molecular formula C17H18ClN3O2S B611667 Verosudil hydrochloride CAS No. 1414854-44-6

Verosudil hydrochloride

Cat. No.: B611667
CAS No.: 1414854-44-6
M. Wt: 363.9 g/mol
InChI Key: FUBBJNODZIIYHW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Verosudil Hydrochloride involves multiple steps, starting from the preparation of the core structure, followed by the introduction of functional groups. The key steps include:

  • Formation of the isoquinoline core.
  • Introduction of the thiophene ring.
  • Coupling of the dimethylamino group.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: Verosudil Hydrochloride undergoes various chemical reactions, including:

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may result in various substituted isoquinoline derivatives .

Scientific Research Applications

Verosudil Hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of Rho kinase and its effects on cellular processes.

    Biology: Investigated for its role in modulating cellular signaling pathways and cytoskeletal dynamics.

    Medicine: Primarily used in the treatment of glaucoma and ocular hypertension

    Industry: Utilized in the development of new therapeutic agents targeting Rho kinase .

Mechanism of Action

Verosudil Hydrochloride exerts its effects by inhibiting the activity of Rho kinase (ROCK1 and ROCK2). This inhibition leads to:

    Decreased cellular contraction: Reduces the contractile tone of the trabecular meshwork, facilitating increased aqueous humor outflow.

    Modulation of cytoskeletal dynamics: Affects the organization of actin filaments and cell adhesion.

    Reduction of intraocular pressure: Lowers intraocular pressure by enhancing trabecular outflow

Comparison with Similar Compounds

Verosudil Hydrochloride is compared with other Rho kinase inhibitors such as:

    Netarsudil (AR-13324): Similar mechanism of action but with different pharmacokinetic properties.

    Ripasudil (K-115): Another Rho kinase inhibitor used in the treatment of glaucoma, with a different chemical structure.

    Y-27632: A well-known Rho kinase inhibitor used in research, but with lower potency compared to this compound.

Uniqueness: this compound is unique due to its high potency and selectivity for ROCK1 and ROCK2, making it a valuable tool in both research and therapeutic applications .

Properties

CAS No.

1414854-44-6

Molecular Formula

C17H18ClN3O2S

Molecular Weight

363.9 g/mol

IUPAC Name

2-(dimethylamino)-N-(1-oxo-2H-isoquinolin-6-yl)-2-thiophen-3-ylacetamide;hydrochloride

InChI

InChI=1S/C17H17N3O2S.ClH/c1-20(2)15(12-6-8-23-10-12)17(22)19-13-3-4-14-11(9-13)5-7-18-16(14)21;/h3-10,15H,1-2H3,(H,18,21)(H,19,22);1H

InChI Key

FUBBJNODZIIYHW-UHFFFAOYSA-N

SMILES

O=C(NC1=CC2=C(C(NC=C2)=O)C=C1)C(N(C)C)C3=CSC=C3.[H]Cl

Canonical SMILES

CN(C)C(C1=CSC=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC=C3.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Verosudil hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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